![molecular formula C10H13N3O B15198499 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)
2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol is a compound that features a benzimidazole moiety linked to an ethanolamine group. Benzimidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The presence of the ethanolamine group adds to the compound’s versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol typically involves the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with ethanolamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the ethanolamine displaces the chlorine atom on the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, facilitating further substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal function. The ethanolamine group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)ethanol
- 2-(1H-benzo[d]imidazol-2-yl)ethylamine
- 2-(1H-benzo[d]imidazol-2-yl)methanol
Uniqueness
2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol is unique due to the presence of both the benzimidazole and ethanolamine moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylamino)ethanol |
InChI |
InChI=1S/C10H13N3O/c14-6-5-11-7-10-12-8-3-1-2-4-9(8)13-10/h1-4,11,14H,5-7H2,(H,12,13) |
InChI Key |
OSALGVPAKSANBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15198436.png)
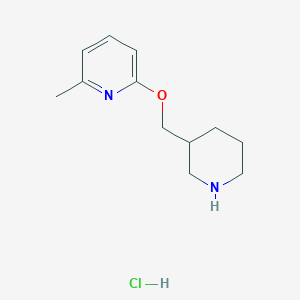
![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
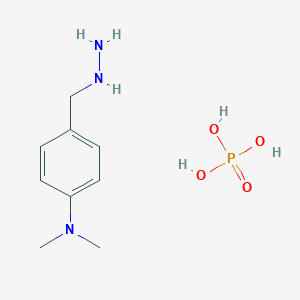
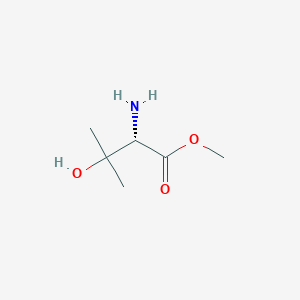
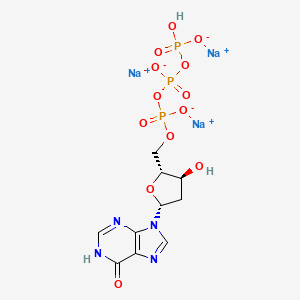
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)

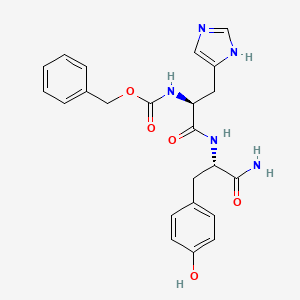

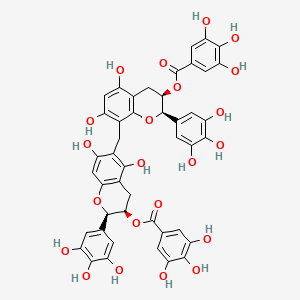
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)

